(E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by X-ray crystallography and calculated using DFT B3LYP/6-311G (d,p) method . The calculated geometric parameters are in good agreement with the experimental data obtained from X-ray structure .Chemical Reactions Analysis

While specific chemical reactions involving HBNP are not detailed in the retrieved sources, similar compounds have been used to prepare coordination complexes of Co(II), Ni(II), Cu(II), and Zn(II) metals .Aplicaciones Científicas De Investigación

- Anticancer Potential : Researchers have explored the anticancer effects of this compound due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

- Anti-Inflammatory Properties : (E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has shown anti-inflammatory activity, making it a potential candidate for drug development .

- Lanthanide Complexes : The ligand derived from this compound has been investigated in lanthanide complexes (Ln = Nd, Yb, Eu, Dy, and Tb). These complexes exhibit luminescent properties and may find applications in materials science and sensors .

Medicinal Chemistry and Drug Development

Coordination Chemistry

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-hydroxybenzaldehyde with 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide in the presence of a base to form the Schiff base intermediate, which is then reduced to the final product using a reducing agent.", "Starting Materials": [ "2-hydroxybenzaldehyde", "3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide", "Base (e.g. sodium hydroxide)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 2-hydroxybenzaldehyde and 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours to form the Schiff base intermediate.", "Step 3: Purify the Schiff base intermediate by recrystallization or column chromatography.", "Step 4: Dissolve the purified Schiff base intermediate in a suitable solvent (e.g. ethanol).", "Step 5: Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir at room temperature for several hours to reduce the Schiff base intermediate to the final product.", "Step 6: Purify the final product by recrystallization or column chromatography." ] } | |

Número CAS |

1556631-03-8 |

Nombre del producto |

(E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide |

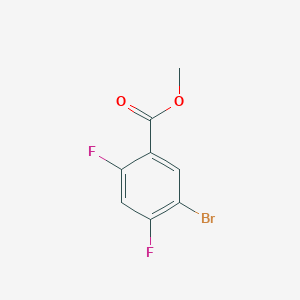

Fórmula molecular |

C21H16N4O2 |

Peso molecular |

356.385 |

Nombre IUPAC |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C21H16N4O2/c26-20-11-4-2-7-15(20)13-22-25-21(27)19-12-18(23-24-19)17-10-5-8-14-6-1-3-9-16(14)17/h1-13,26H,(H,23,24)(H,25,27)/b22-13+ |

Clave InChI |

PRTDQJTWDCRSBF-LPYMAVHISA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid](/img/structure/B2438796.png)

![Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2438798.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2438808.png)

![N-cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2438810.png)

![furan-2-yl(4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazin-1-yl)methanone](/img/structure/B2438816.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2438819.png)